

dCeMM3: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	dCeMM3	
Cat. No.:	B15073774	Get Quote

Introduction

dCeMM3 is a small molecule molecular glue degrader that potently and specifically induces the ubiquitination and subsequent proteasomal degradation of Cyclin K. It achieves this by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2] This targeted degradation of Cyclin K leads to the downregulation of genes involved in the DNA damage response (DDR), thereby sensitizing cancer cells to DNA-damaging agents and inducing apoptosis. These application notes provide detailed protocols for the solubilization, storage, and experimental application of **dCeMM3** for both in vitro and in vivo research.

Physicochemical and Solubility Data

Proper handling and solubilization of **dCeMM3** are critical for obtaining reliable and reproducible experimental results. The following tables summarize the key physicochemical properties and solubility information for **dCeMM3**.

Property	Value	Reference
Molecular Formula	C14H11CIN4OS	[1]
Molecular Weight	318.78 g/mol	[1]
Appearance	Solid powder	
CAS Number	311787-85-6	[1]



Solvent	Maximum Concentration	Notes	Reference
DMSO	50 mg/mL (156.85 mM)	Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.	[1]

Preparation of dCeMM3 Stock and Working Solutions dCeMM3 Stock Solution Preparation (for in vitro use)

The following table provides volumes for preparing **dCeMM3** stock solutions in DMSO.

Desired Stock Concentration	Volume of DMSO to add to 1 mg dCeMM3	Volume of DMSO to add to 5 mg dCeMM3	Volume of DMSO to add to 10 mg dCeMM3
1 mM	3.1370 mL	15.6848 mL	31.3696 mL
5 mM	0.6274 mL	3.1370 mL	6.2739 mL
10 mM	0.3137 mL	1.5685 mL	3.1370 mL

Protocol:

- Bring the vial of **dCeMM3** powder to room temperature before opening.
- Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration.
- Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a short period to aid solubilization.[1]



- Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions as recommended in the storage section below.

dCeMM3 Dosing Solution Preparation (for in vivo use)

For in vivo experiments, **dCeMM3** can be formulated in a vehicle suitable for administration to animals. A commonly used formulation is a suspension in a mixture of DMSO, PEG300, Tween-80, and saline.

Vehicle Composition:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Protocol:

- Prepare a concentrated stock solution of dCeMM3 in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add the PEG300 to the DMSO solution and mix thoroughly.
- Add the Tween-80 and mix until the solution is homogeneous.
- Finally, add the saline to reach the final desired volume and concentration.
- It is recommended to prepare this dosing solution fresh on the day of use. If any precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.[1]

Storage and Stability

Proper storage of **dCeMM3** in both powder and solution form is essential to maintain its activity.



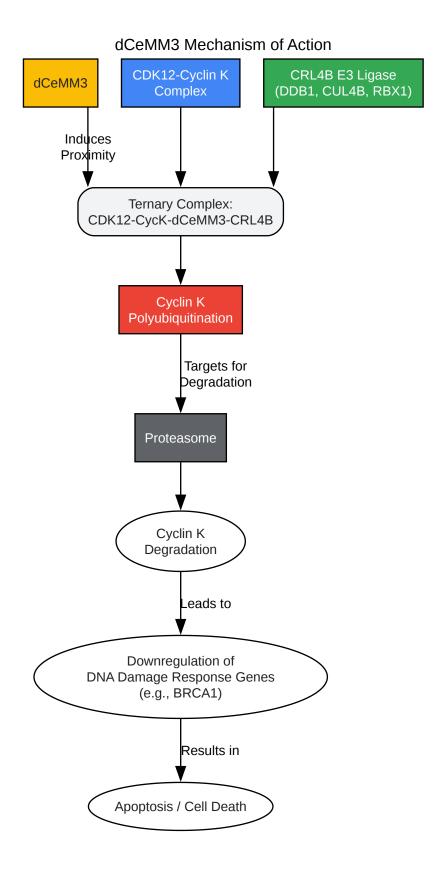
Form	Storage Temperature	Duration	Reference
Powder	-20°C	3 years	_
4°C	2 years		_
In Solvent (DMSO)	-80°C	6 months	[1]
-20°C	1 month	[1]	

Note: Avoid repeated freeze-thaw cycles of stock solutions.[1]

Mechanism of Action: dCeMM3-Mediated Cyclin K Degradation

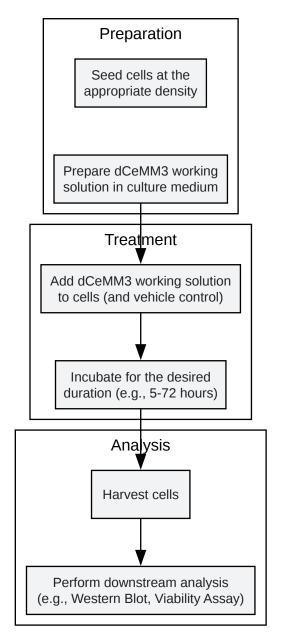
dCeMM3 functions as a molecular glue, inducing proximity between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of Cyclin K, targeting it for degradation by the proteasome. The degradation of Cyclin K impairs the transcriptional activity of CDK12, which is critical for the expression of genes involved in the DNA damage response, such as BRCA1.[3]







General dCeMM3 Cell Culture Workflow



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